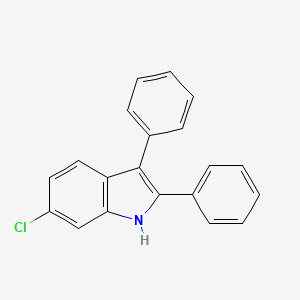

6-Chloro-2,3-diphenyl-1h-indole

Description

Structure

3D Structure

Properties

CAS No. |

66785-53-3 |

|---|---|

Molecular Formula |

C20H14ClN |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

6-chloro-2,3-diphenyl-1H-indole |

InChI |

InChI=1S/C20H14ClN/c21-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13,22H |

InChI Key |

LQVJELXDMOMSEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2,3 Diphenyl 1h Indole and Analogues

Direct Synthesis Approaches

Direct synthetic methods offer an efficient means to construct the indole (B1671886) framework, often minimizing the number of synthetic steps.

C-H Activation/Annulation Strategies for Polyaromatic Indoles

Rhodium-catalyzed C-H activation and annulation reactions provide a powerful tool for the synthesis of indoles from simple anilines and alkynes. rsc.org This method allows for the construction of the indole ring under mild conditions, using environmentally friendly oxygen as the sole oxidant. rsc.org For instance, the reaction of anilines with internal alkynes in the presence of a Rh(III) catalyst can lead to a variety of substituted indoles. researchgate.net This strategy has been successfully applied to the synthesis of polycyclic-fused indole derivatives. nih.gov Furthermore, rhodium-catalyzed C-H activation has been employed in the synthesis of N-polycyclic aromatic hydrocarbons from aryl ketones. hbni.ac.in The use of hydrazone as a directing group in Rh(III)-catalyzed C-H activation and alkyne annulation provides an efficient, practical, and external-oxidant-free route to unprotected indoles. researchgate.net

A study detailed the synthesis of 5,6-Dichloro-2,3-diphenyl-1H-indole from 2-acetyl-1-(3,4-dichlorophenyl)hydrazine and diphenylacetylene (B1204595) using a [Cp*RhCl2]2 catalyst, achieving a 60% yield. sci-hub.se Similarly, 6-Methyl-2,3-diphenyl-1H-indole was synthesized with a 93% yield from 2-acetyl-1-(3-methylphenyl)hydrazine. sci-hub.se These examples highlight the utility of this method for preparing substituted diphenylindoles.

| Starting Material 1 | Starting Material 2 | Product | Yield |

|---|---|---|---|

| 2-acetyl-1-(3,4-dichlorophenyl)hydrazine | diphenylacetylene | 5,6-Dichloro-2,3-diphenyl-1H-indole | 60% |

| 2-acetyl-1-(3-methylphenyl)hydrazine | diphenylacetylene | 6-Methyl-2,3-diphenyl-1H-indole | 93% |

Palladium-Catalyzed Coupling Reactions, Including Sonogashira, Amidopalladation, and Reductive Elimination

Palladium-catalyzed reactions are a cornerstone of modern indole synthesis, offering high efficiency and broad functional group tolerance. mdpi.com A common and powerful strategy involves a one-pot, three-component process that includes a Sonogashira coupling, amidopalladation, and reductive elimination. organic-chemistry.orgorganic-chemistry.orgacs.org This domino reaction allows for the rapid assembly of 2,3-disubstituted indoles from readily available starting materials. organic-chemistry.org

The process typically begins with the Sonogashira coupling of an N-protected o-haloaniline with a terminal alkyne. This is followed by an intramolecular amidopalladation, where the nitrogen atom of the aniline (B41778) derivative adds to the alkyne. The sequence is completed by a reductive elimination step, which forms the indole ring and regenerates the palladium(0) catalyst. organic-chemistry.orgorganic-chemistry.org The use of cost-effective 2-bromoanilides instead of 2-iodoanilides has been a significant advancement in this methodology. organic-chemistry.org Key to the success of this reaction is the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands like X-Phos often providing superior results. organic-chemistry.org

This method has been used to synthesize a variety of 2,3-disubstituted indoles with good to excellent yields. For example, the reaction of 2-bromo-N-trifluoroacetylanilide with phenylacetylene (B144264) and bromobenzene (B47551) in the presence of a palladium catalyst and X-Phos ligand afforded 2,3-diphenyl-1H-indole. acs.org The reaction conditions are generally mild, and the one-pot nature of the process enhances its efficiency by avoiding the isolation of intermediates. organic-chemistry.org

| Anilide | Alkyne | Aryl Halide | Product | Yield |

|---|---|---|---|---|

| 2-bromo-N-trifluoroacetylanilide | phenylacetylene | bromobenzene | 2,3-Diphenyl-1H-indole | Not specified |

| 2-bromo-N-trifluoroacetylanilide | phenylacetylene | p-bromotoluene | 2-Phenyl-3-(p-methylphenyl)-1H-indole | 81% |

| 3-bromo-4-(trifluoroacetylamino)benzonitrile | phenylacetylene | methyl 4-chlorobenzoate | 2-Phenyl-3-(p-methoxycarbonylphenyl)-5-cyano-1H-indole | 73% |

Asymmetric Synthesis Approaches in Indole Chemistry

The development of asymmetric methods to synthesize chiral indole derivatives is of great interest due to their potential as bioactive molecules. sioc-journal.cn Catalytic enantioselective reactions have emerged as a powerful tool for this purpose.

One notable approach is the palladium-catalyzed enantioselective Cacchi reaction, which allows for the synthesis of axially chiral 2,3-disubstituted indoles. researchgate.net This method utilizes a chiral ligand, such as (R,R)-QuinoxP*, in combination with a palladium catalyst to induce enantioselectivity. researchgate.net Another strategy involves the asymmetric dearomatization of indoles. Chiral phosphoric acids can catalyze the asymmetric dearomatization of 2,3-disubstituted indoles using electrophiles like naphthoquinone monoimines, leading to chiral indolenines and fused indolines with excellent enantioselectivities. rsc.org

Asymmetric hydrogenation of indoles represents another important route. ccspublishing.org.cn Chiral Brønsted acids can catalyze the transfer hydrogenation of 3H-indoles, providing optically active indolines with high enantioselectivity. organic-chemistry.org For instance, using a chiral Brønsted acid catalyst, various 2-aryl-substituted 3H-indoles can be hydrogenated to their corresponding indolines in high yields and with up to 97% enantiomeric excess. organic-chemistry.org Similarly, chiral palladium catalysts have been used for the asymmetric hydrogenation of 2-substituted 3-(toluenesulfonamidoalkyl)indoles. ccspublishing.org.cn

Strategies for Introducing Halogen Substituents in Indole Systems

The introduction of halogen atoms, particularly chlorine, onto the indole scaffold is a crucial transformation, as halogenated indoles are important intermediates for further functionalization and are found in many bioactive compounds. nih.gov

Direct C-H halogenation of indoles is a common strategy. researchgate.net For example, 2-trifluoromethylindole can be halogenated at the 3-position using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine to afford the corresponding 3-chloro-, 3-bromo-, and 3-iodoindoles in high yields. mdpi.com The reaction of indole with NCS, NBS, or bromine can be performed without the need for a Lewis acid catalyst. mdpi.com

Enzymatic halogenation offers a green and highly selective alternative. frontiersin.org The RebH enzyme variant 3-LSR, for instance, can catalyze the bromination of various indole derivatives at the C3 position with high conversion rates. frontiersin.org This biocatalytic approach avoids the use of harsh reagents and provides excellent regioselectivity. frontiersin.org

Investigations into the structure-activity relationships of halogenated indole alkaloids have shown that the position of the halogen substituent can significantly influence their biological activity. nih.gov For example, in a series of meridianin derivatives, a bromine substitution at the C5 or C6 position of the indole ring was found to considerably improve their potency as kinase inhibitors. nih.gov

Functional Group Tolerances in Reaction Scopes

The tolerance of various functional groups is a critical aspect of synthetic methodologies, as it allows for the construction of complex molecules without the need for extensive protecting group strategies. beilstein-journals.org

Palladium-catalyzed indole syntheses are well-known for their broad functional group tolerance. mdpi.com The tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, for example, tolerates a wide range of functional groups, including halogens, which can be used for further synthetic elaborations. organic-chemistry.org Similarly, the palladium-catalyzed annulation of anilines with bromoalkynes to form 2-phenylindoles demonstrates good functional group tolerance. organic-chemistry.org The palladium/norbornene-catalyzed synthesis of C3,C4-disubstituted indoles also tolerates a diverse range of functional groups such as ethers, esters, bromides, chlorides, nitro groups, and acetals. nih.gov

Rhodium-catalyzed C-H activation/annulation reactions for indole synthesis also exhibit good functional group compatibility. rsc.org This methodology has been shown to tolerate a variety of substituents on the aniline and alkyne starting materials. researchgate.net Furthermore, a one-pot synthesis of isoquinolines from aryl ketones using a rhodium catalyst tolerates aryl halides and both electron-donating and electron-withdrawing substituents. hbni.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2,3 Diphenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR and ¹³C NMR data for 6-Chloro-2,3-diphenyl-1H-indole are not available in the reviewed sources. However, analysis of the N-acetylated derivative, 1-(6-chloro-2,3-diphenyl-1H-indol-1-yl)ethanone, provides comparative data.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data for the parent compound this compound is not provided in the available literature.

For the related N-acetylated compound, 1-(6-chloro-2,3-diphenyl-1H-indol-1-yl)ethanone, the ¹H NMR spectrum (in CDCl₃ at 400 MHz) shows characteristic signals. rsc.org Protons of the two phenyl groups and the indole (B1671886) ring appear in the aromatic region. Key signals include a singlet at 8.52 ppm and a doublet at 7.46 ppm (J = 8.0 Hz), along with a series of multiplets between 7.18 and 7.39 ppm. rsc.org A sharp singlet corresponding to the acetyl methyl group appears at 1.99 ppm. rsc.org The absence of a broad singlet in the typical indole N-H region (around 8-11 ppm) and the presence of the acetyl signal confirm the N-acetylation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Explicit ¹³C NMR data for this compound is not detailed in the searched scientific literature.

The spectrum for the N-acetylated derivative, 1-(6-chloro-2,3-diphenyl-1H-indol-1-yl)ethanone, has been reported (in CDCl₃ at 100 MHz). It features a signal for the carbonyl carbon of the acetyl group at 171.5 ppm and a signal for the methyl carbon at 27.8 ppm. rsc.org The numerous signals in the aromatic region, between 116.5 ppm and 137.0 ppm, correspond to the carbons of the indole core and the two phenyl substituents. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry using Electron Ionization (EI) has been used to confirm the elemental composition of this compound. The analysis provided a precise mass measurement for the molecular ion [M]⁺. rsc.org

Table 1: HRMS Data for this compound

| Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

| C₂₀H₁₄ClN | [M]⁺ | 303.0815 | 303.0813 | rsc.org |

Electrospray Ionization (ESI) Mass Spectrometry

Specific ESI-MS data for the parent compound this compound was not found in the reviewed literature. However, ESI-HRMS data is available for its N-acetylated derivative, which was observed as a sodium adduct [M+Na]⁺. The calculated mass for C₂₂H₁₆ClNO+Na was 368.0818, with the found mass being 368.0811. rsc.org

Vibrational Spectroscopy

Detailed FT-IR spectral data, including specific vibrational frequencies for this compound, is not available in the cited sources. For the parent compound, a characteristic N-H stretching band would be expected around 3400 cm⁻¹.

For comparison, the IR spectrum (KBr) of the N-acetylated derivative, 1-(6-chloro-2,3-diphenyl-1H-indol-1-yl)ethanone, shows several key absorption bands. These include peaks at 3024 cm⁻¹ (aromatic C-H stretch), 2925 and 2854 cm⁻¹ (aliphatic C-H stretch from the acetyl group), and a strong carbonyl (C=O) stretch at 1702 cm⁻¹. rsc.org Additional bands in the fingerprint region include 1602, 1561, 1513, 1456, and 1306 cm⁻¹. rsc.org The prominent carbonyl absorption and the absence of the N-H stretch are distinguishing features of the derivative compared to the parent indole. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by vibrations arising from the indole core, the two phenyl substituents, and the chlorine atom.

N-H Stretch: The indole N-H stretching vibration is a key feature, typically appearing as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. For 2,3-diphenyl-1H-indole, a band around 3449 cm⁻¹ has been reported. rsc.org

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings (indole and phenyl groups) are expected to appear above 3000 cm⁻¹. scispace.com

C=C Ring Stretching: The stretching vibrations of the C=C bonds within the aromatic and heterocyclic rings typically occur in the 1450-1625 cm⁻¹ region. scialert.net These bands confirm the presence of the aromatic framework.

C-N Stretch: The stretching vibration of the C-N bond within the indole ring is usually found in the 1200-1350 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern.

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹. acs.org This band would be a distinguishing feature of the 6-chloro substituted derivative compared to its non-halogenated parent.

The table below presents the characteristic IR absorptions for the parent compound, 2,3-diphenyl-1H-indole, which serves as a reference.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3449 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Ring Stretch | 1450 - 1620 |

| C-Cl | Stretch | 600 - 800 (Expected) |

FT-Raman Spectroscopy

FT-Raman spectroscopy is complementary to FT-IR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. Specific experimental FT-Raman data for this compound is not prominently featured in the literature. However, the expected Raman spectrum can be inferred from its structure.

Key expected features in the FT-Raman spectrum would include:

Symmetric Ring Breathing: Strong signals corresponding to the symmetric stretching and breathing modes of the phenyl and indole rings. These are often weak in IR spectra but strong in Raman. For aromatic rings, these typically appear in the 1000-1600 cm⁻¹ range. scialert.net

C-C Stretching: The C-C stretching modes of the aromatic rings are expected to be prominent. For similar compounds, these have been observed between 1500 cm⁻¹ and 1600 cm⁻¹. scialert.net

C-Cl Vibration: The C-Cl stretching vibration would also be Raman active, though its intensity can vary.

The complementary nature of FT-IR and FT-Raman would provide a more complete vibrational analysis of the molecule. nih.gov

Electronic Absorption Spectroscopy

This technique investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

The UV-Vis spectrum of this compound is dominated by π→π* electronic transitions within the conjugated system formed by the indole nucleus and the two phenyl rings. The chlorine atom at the 6-position acts as an auxochrome, which can cause a slight shift in the absorption maxima (λmax) compared to the parent compound, 2,3-diphenyl-1H-indole.

Studies on 2,3-diaryl-substituted indoles show strong absorption bands in the UV region. rsc.org For instance, the parent 2,3-diphenyl-1H-indole exhibits absorption maxima that can be used as a baseline. The introduction of a chloro group on the indole ring is known to cause a bathochromic (red) shift. For example, the λmax for 6-chloroindole (B17816) is shifted to longer wavelengths compared to indole itself. science-softcon.de Therefore, it is anticipated that this compound will absorb at slightly longer wavelengths than its non-chlorinated analog.

The table below shows the UV absorption data for related compounds.

| Compound | λmax (nm) | Solvent |

| 2,3-Diphenyl-1H-indole | 237, 325 | Not Specified rsc.org |

| 6-Chloro-1H-indole | 224, 270, 278, 288 | Not Specified science-softcon.de |

The spectrum of this compound would likely combine these features, showing strong absorptions characteristic of the diphenyl-indole chromophore, with a slight red-shift due to the chlorine substituent.

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and crystal packing.

A published crystal structure specifically for this compound was not found in the surveyed literature. However, the molecular structure can be confidently inferred from the crystal structures of closely related compounds, such as 2,3-diaryl-substituted indoles. rsc.org X-ray analysis of similar compounds reveals several key structural features that would be expected in this compound:

Planarity: The indole ring system is largely planar.

Phenyl Group Orientation: The two phenyl rings at the C2 and C3 positions are twisted out of the plane of the indole ring. The dihedral angles between the indole ring and the phenyl rings are significant, preventing the entire molecule from being planar. For example, in a derivative of 2,3-diphenyl-1H-indole, these dihedral angles can vary. rsc.org

Bond Lengths and Angles: The bond lengths and angles would be consistent with a hybrid of sp² and sp³ hybridized atoms in a heterocyclic aromatic system.

Crystal Packing: In the solid state, the molecules would be expected to pack in a way that is stabilized by intermolecular interactions, such as van der Waals forces and potentially weak C-H···π interactions. nih.gov

The table below presents representative crystallographic data for a related 2,3-diaryl-substituted indole derivative to illustrate the type of information obtained from an XRD study.

| Parameter | Value (for a related 2,3-diaryl-indole) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9 |

| b (Å) | 14.0 |

| c (Å) | 10.8 |

| β (°) | 91.7 |

| Volume (ų) | 1649 |

| Z | 4 |

Data from a related chloro-indole derivative for illustrative purposes. nih.gov

This structural information is crucial for understanding the molecule's physical properties and its interactions in a biological or material context.

Computational and Theoretical Investigations of 6 Chloro 2,3 Diphenyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. researchgate.net By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between computational cost and accuracy. For indole (B1671886) derivatives, DFT calculations are instrumental in predicting a range of properties, including molecular geometry, vibrational spectra, and electronic characteristics. researchgate.netresearchgate.net A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to achieve reliable results that are in good agreement with experimental data. researchgate.netnih.gov

Optimized Molecular Geometry and Conformational Analysis

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy structure. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a molecule like 6-Chloro-2,3-diphenyl-1H-indole, this would involve determining the bond lengths, bond angles, and dihedral angles of the indole core and the attached phenyl and chloro substituents.

Below is a representative table of calculated bond lengths and angles for a related indole derivative, illustrating the type of data obtained from DFT geometry optimization.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (indole ring) | 1.37 | |

| C-C (indole ring) | 1.39 - 1.45 | |

| C-H | 1.08 - 1.09 | |

| N-H | 1.01 | |

| C-Cl | 1.74 | |

| C-C (phenyl rings) | 1.39 - 1.41 | |

| C-N-C (indole ring) | 108 - 110 | |

| C-C-C (indole ring) | 120 - 135 | |

| C-C-H | 119 - 121 | |

| C-C-Cl | 118 - 120 |

Note: The data in this table is representative of typical indole derivatives and not specific to this compound.

Vibrational Frequency Analysis and Comparison with Experimental Data

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). acs.org This analysis also provides theoretical vibrational spectra (e.g., FT-IR and Raman), which can be compared with experimental data to validate the computational method. researchgate.net

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net For indole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching of the aromatic rings, and C-Cl stretching. For example, the N-H stretching vibration in indole derivatives typically appears in the range of 3250–3450 cm⁻¹. acs.org The C-Cl stretching vibration is generally observed at lower frequencies, often around 800 cm⁻¹. acs.org

A comparison of theoretical and experimental vibrational frequencies for a related chloro-substituted heterocyclic compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3315 | 3148 |

| C-H stretch (aromatic) | 3170 | 3153 |

| C=N stretch | 1589 | 1589 |

| C-Cl stretch | 851 | Not specified |

Note: This data is for a related halo-functionalized hydrazone and serves as an illustrative example. acs.org

Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key component of understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. dergipark.org.tr A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily excited. For various indole derivatives, the HOMO-LUMO gap has been a subject of extensive study to understand their electronic behavior. researchgate.net

The distribution of the HOMO and LUMO across the molecule provides further insights into its reactive sites. In many indole derivatives, the HOMO is localized on the electron-rich indole ring system, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. researchgate.net

A table showing typical HOMO, LUMO, and energy gap values for related compounds is provided below.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Chloroindolinone derivative nih.gov | -6.14 | -2.71 | 3.43 |

| Salicylaldehyde-based derivative 1 acs.org | Not specified | Not specified | 4.162 |

| Salicylaldehyde-based derivative 2 acs.org | Not specified | Not specified | 4.179 |

| Salicylaldehyde-based derivative 3 acs.org | Not specified | Not specified | 4.186 |

Note: The data presented is for related compounds and not for this compound.

Natural Population Analysis (NPA), derived from Natural Bond Orbital (NBO) analysis, is used to calculate the distribution of atomic charges within a molecule. acs.orguni-muenchen.de This information is valuable for understanding the electrostatic potential and identifying reactive sites. The calculated atomic charges can reveal the electrophilic and nucleophilic centers in the molecule. acs.org

In chloro-substituted indole derivatives, the chlorine atom is expected to have a negative partial charge due to its high electronegativity. nih.gov Similarly, the nitrogen atom of the indole ring typically carries a significant negative charge. nih.gov The distribution of charges on the carbon and hydrogen atoms will vary depending on their chemical environment.

The following table provides representative NPA atomic charges for key atoms in a related chloroindolinone derivative.

| Atom | NPA Charge (e) |

| Cl | -0.083 |

| N1 (indole) | -0.478 |

| O1 | -0.375 |

| H(N1) | 0.264 |

Note: This data is from a study on (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one and serves as an example. nih.gov

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. dergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov

These parameters are crucial for predicting the reactivity and stability of molecules. researchgate.net For instance, a higher chemical hardness indicates greater stability. nih.gov

A table of calculated global reactivity parameters for a related chloroindolinone derivative is shown below.

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.14 |

| Electron Affinity (A) | 2.71 |

| Electronegativity (χ) | 4.43 |

| Chemical Hardness (η) | 1.72 |

| Chemical Potential (μ) | -4.43 |

| Electrophilicity Index (ω) | 5.71 |

Note: This data is for (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one and is provided for illustrative purposes. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Prediction

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for analyzing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface provides a visual representation of the electrostatic potential, mapping it onto a constant electron density surface. uni-muenchen.de Different colors on the MEP map signify different potential values, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of most positive potential (electron-deficient, prone to nucleophilic attack). nih.govnih.gov The color scale typically follows the order red < orange < yellow < green < blue, representing an increasing electrostatic potential. nih.gov

For indole derivatives, MEP analysis is crucial for identifying the most reactive sites. researchgate.net In the case of this compound, the MEP map would reveal the distribution of electrostatic potential across the molecule. The regions around the nitrogen atom of the indole ring and the chlorine atom are expected to be electron-rich, displaying a negative potential (red or yellow), making them likely sites for electrophilic attack. nih.gov Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. researchgate.net

The MEP analysis is not merely qualitative; the potential values can be quantified to predict reactivity more precisely. For instance, in related heterocyclic compounds, negative potential sites are associated with electrophilic reactivity, while positive potential regions are linked to nucleophilic reactivity. nih.gov The analysis of the MEP surface is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and plays a significant role in predicting the biological recognition processes of molecules. researchgate.netnih.gov

Table 1: Predicted Reactive Sites of this compound based on MEP Analysis

| Region of Molecule | Predicted Electrostatic Potential | Type of Reactivity |

|---|---|---|

| Indole Nitrogen Atom | Negative (Electron-rich) | Electrophilic Attack |

| Chlorine Atom at C6 | Negative (Electron-rich) | Electrophilic Attack |

| Phenyl Rings | Generally Neutral to Slightly Negative | Aromatic Interactions |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the electronic structure of a molecule, going beyond the simple Lewis structure depiction. uni-muenchen.de It allows for the investigation of charge delocalization, hyperconjugative interactions, and non-covalent interactions, all of which contribute to molecular stability. researchgate.nettandfonline.com

Non-covalent interactions (NCIs) play a critical role in the stabilization of molecular structures. researchgate.netresearchgate.net NBO analysis can quantify the strength of these interactions, particularly hydrogen bonds, by examining the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. researchgate.net This interaction is evaluated using second-order perturbation theory, which provides a stabilization energy, E(2). acs.org

Hyperconjugation involves the interaction of filled orbitals with adjacent empty or partially filled orbitals, leading to electron delocalization and increased molecular stability. researchgate.net NBO analysis is instrumental in identifying and quantifying these interactions. tandfonline.com The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key indicator of the strength of the hyperconjugative interaction. acs.org

Table 2: Representative Hyperconjugative Interactions and Stabilization Energies (E(2)) from NBO Analysis for Indole Derivatives

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π*(C3-C4) | > 20 | Intramolecular π-delocalization |

| π(C5-C6) | π*(C7-C8) | > 20 | Intramolecular π-delocalization |

| LP(1) N | π*(C1-C9) | > 50 | Lone pair delocalization |

| σ(C-H) | σ*(C-C) | ~ 5 | σ-bond delocalization |

Note: The values presented are representative for indole systems and illustrate the types of interactions. Specific values for this compound would require a dedicated computational study.

Potential Energy Surface (PES) Scanning for Molecular Stability and Reaction Paths

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule and to identify stable conformers, transition states, and reaction pathways. uni-muenchen.de This is achieved by systematically varying a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecular geometry. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, including electronic transition energies and oscillator strengths. nih.gov These calculated values can be used to simulate the UV-Vis absorption spectrum of a compound, which provides valuable information about the electronic transitions occurring within the molecule. researchgate.netscience.gov

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the intensity of these absorptions, which are related to the oscillator strength (f). nih.gov The analysis of the molecular orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic transitions, such as π → π* or n → π. nih.gov In indole derivatives, the main absorption bands in the UV-Vis spectrum are generally attributed to π → π transitions within the aromatic system. growingscience.com The calculated spectra can be compared with experimental data to validate the computational method and to aid in the interpretation of the experimental results. researchgate.net

Table 3: Predicted Electronic Transition Data from TD-DFT Calculations for Indole Derivatives

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~350-400 | > 0.1 | HOMO → LUMO (π → π*) |

| S0 → S2 | ~300-350 | > 0.05 | HOMO-1 → LUMO (π → π*) |

| S0 → S3 | ~250-300 | > 0.2 | HOMO → LUMO+1 (π → π*) |

Note: These values are representative for substituted indole systems. The specific absorption maxima and oscillator strengths for this compound would depend on the specific functional and basis set used in the calculation.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in various technologies, such as optical switching and telecommunications. researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net The key parameters that determine a molecule's NLO response are the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β). acs.org

For a molecule to exhibit significant NLO properties, it often requires a large change in dipole moment upon excitation, which is typically found in molecules with a donor-π-acceptor (D-π-A) architecture. In this compound, the indole ring can act as an electron donor, and the chlorine atom possesses electron-withdrawing character, creating a modest intramolecular charge transfer system. The extensive π-conjugation provided by the phenyl groups can also enhance the NLO response. researchgate.net

The first-order hyperpolarizability (β) is a measure of the second-order NLO response. nih.gov Calculations of β for this compound, and comparison with a standard NLO material like urea (B33335), can provide an indication of its potential as an NLO material. researchgate.net A significantly larger β value than that of urea suggests that the compound may have promising NLO applications. researchgate.netnih.gov

Table 4: Calculated Nonlinear Optical (NLO) Properties for Indole Derivatives

| Compound | Dipole Moment (μ) (Debye) | First-Order Hyperpolarizability (β) (esu) |

|---|---|---|

| Urea (Reference) | ~1.4 | ~0.066 x 10⁻³⁰ |

| Representative Indole Derivative | ~2-5 | > 100 x 10⁻³⁰ |

| This compound (Predicted) | Moderate to High | Potentially Significant |

Note: The NLO properties are highly dependent on the molecular structure and the computational level of theory. The values for the indole derivative are illustrative of the potential for this class of compounds.

Calculation of Molecular First Hyperpolarizability (β total)

The molecular first hyperpolarizability (β total) is a critical parameter for quantifying the nonlinear optical (NLO) response of a molecule. A high β value indicates a strong potential for applications in technologies like optical switching and frequency conversion. The calculation of β total is typically performed using quantum chemical methods, such as Density Functional Theory (DFT).

The standard approach involves optimizing the molecular geometry of the compound and then computing the components of the first hyperpolarizability tensor using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). The total hyperpolarizability is then calculated from these components. For comparative purposes, the results are often benchmarked against a standard NLO material like urea. While this methodology is routine for many indole derivatives, specific calculated values for this compound are not documented in the searched literature.

Correlation between Energy Gaps and NLO Activity

The nonlinear optical activity of a molecule is intrinsically linked to its electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap (ΔE) is a key indicator of a molecule's excitability.

A smaller HOMO-LUMO gap generally correlates with a larger first hyperpolarizability (β total), as it facilitates intramolecular charge transfer (ICT) upon excitation by a light source—a fundamental process for NLO response. researchgate.net Computational studies on various organic molecules have consistently shown that a lower energy gap leads to a more significant NLO response. acs.org Analysis of the HOMO and LUMO electron density distributions can further elucidate the nature of the charge transfer. For this compound, while it is expected to follow this trend, specific data correlating its energy gap with NLO activity is not available.

Hirshfeld Surface and Fingerprint Analyses for Intermolecular Interactions in Crystalline State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This method maps various properties onto the surface, such as d_norm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker or no contacts. nih.gov

Reduced Density Gradient (RDG) Analysis for Intra- and Intermolecular Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize both non-covalent and covalent interactions within a molecule and between molecules. uomphysics.net The analysis is based on the electron density and its gradient. The RDG isosurfaces are colored to distinguish between different types of interactions:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions, often found in sterically hindered regions or within rings.

This technique provides a detailed picture of the bonding and non-bonding interactions that stabilize the molecular structure. While RDG analysis is a common practice in the computational study of complex organic molecules, specific RDG plots and the corresponding analysis for this compound are not available in the reviewed literature. researchgate.netresearchgate.netresearchgate.net

Reactivity and Derivatization Studies of the 6 Chloro 2,3 Diphenyl 1h Indole Scaffold

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

The indole ring system is inherently electron-rich, making it prone to electrophilic substitution. bhu.ac.in The most reactive position for electrophilic attack on the indole ring is typically the C3 position, which is estimated to be 10¹³ times more reactive than benzene (B151609). wikipedia.org This high reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate cation formed during the substitution process. bhu.ac.in

However, in the case of 6-Chloro-2,3-diphenyl-1H-indole, the C3 position is already occupied by a phenyl group. Consequently, electrophilic substitution is directed to other positions on the indole nucleus. When the C3 position is blocked, electrophilic substitution can occur at the C2 position, although this is generally less favored due to the disruption of the benzene ring's aromaticity. chim.it If both the C2 and C3 positions are substituted, electrophilic attack may then occur on the benzene portion of the indole ring, with the C6 position being a potential site. bhu.ac.in The presence of the chloro group at the 6-position, an electron-withdrawing group, will influence the regioselectivity of further electrophilic substitutions on the benzene ring.

Functionalization Strategies

The strategic functionalization of the this compound scaffold is crucial for the development of new chemical entities with tailored properties. Various modern synthetic methodologies can be employed to introduce a wide range of functional groups onto the indole core.

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. For indole derivatives, C-H functionalization can be achieved at various positions, offering a direct route to elaborated structures. Research has shown that rhodium-catalyzed C-H activation is an effective method for the functionalization of indole rings. hbni.ac.in For instance, studies on related indole systems have demonstrated that C-H activation can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. hbni.ac.inrsc.org In the context of this compound, C-H functionalization could potentially be directed to the remaining C-H bonds on both the indole and the phenyl rings, depending on the reaction conditions and the directing group employed.

A study on the C-H functionalization of indoles catalyzed by Rhodium(III) complexes has shown the synthesis of various substituted indoles. sci-hub.se For example, the reaction of 2-acetyl-1-(3-chlorophenyl)hydrazine with diphenylacetylene (B1204595) yielded a mixture of 4-chloro- and this compound. rsc.org This highlights the possibility of introducing substituents at different positions on the benzene ring of the indole scaffold.

| Reactant 1 | Reactant 2 | Product(s) | Yield | Reference |

| 2-acetyl-1-(3-chlorophenyl)hydrazine | diphenylacetylene | 4-Chloro-2,3-diphenyl-1H-indole and this compound (1.08:1 mixture) | 49% | rsc.org |

| 2-acetyl-1-(3-methylphenyl)hydrazine | diphenylacetylene | 6-Methyl-2,3-diphenyl-1H-indole | 93% | sci-hub.se |

| 2-acetyl-1-(3,4-dichlorophenyl)hydrazine | diphenylacetylene | 5,6-Dichloro-2,3-diphenyl-1H-indole | 60% | sci-hub.se |

| 2-acetyl-1-(4-chlorophenyl)hydrazine | diphenylacetylene | 5-Chloro-2,3-diphenyl-1H-indole | 78% | sci-hub.se |

Palladium-Catalyzed Cross-Coupling for Further Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net These reactions are particularly valuable for the functionalization of aryl halides. The chloro-substituent at the C6 position of this compound serves as a handle for such transformations.

Aryl chlorides, while generally less reactive than the corresponding bromides or iodides, can effectively participate in cross-coupling reactions with the development of suitable catalyst systems. uwindsor.ca Reactions like the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be employed to introduce a variety of substituents at the C6 position. uwindsor.camdpi.com The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity in these reactions. nih.gov For instance, sterically demanding and electron-rich phosphine (B1218219) ligands have been shown to be effective for the coupling of aryl chlorides. uwindsor.ca

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Aryl chloride, Arylboronic acid | Pd(0)/C | Biaryl | mdpi.com |

| Sonogashira | Aryl halide, Terminal alkyne | Pd/C-Cu | Aryl-alkyne | mdpi.com |

| Heck | Aryl halide, Alkene | Palladium catalyst | Aryl-alkene | nih.gov |

| Stille | Aryl halide, Organostannane | Palladium catalyst | Aryl-substituted compound | thieme-connect.com |

Amidation and Related Bond Formation Reactions

The nitrogen atom of the indole ring in this compound can also be a site for functionalization. Amidation reactions, for instance, can be used to introduce amide functionalities at the N1 position. While direct amidation can be challenging, it can be achieved through various methods, including the use of coupling agents.

A notable application of amidation is seen in the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, where a key step involves the formation of an amide bond. acs.org In this synthesis, 1-propylphosphonic acid cyclic anhydride (B1165640) (T3P) was used as a convenient reagent for the amide formation from a 2-picolinic acid salt and an amine. acs.org This approach could be adapted for the N-functionalization of this compound with various carboxylic acids.

Cycloaddition Reactions Involving Indole Systems

The C2-C3 double bond of the indole ring can participate in cycloaddition reactions, providing a pathway to complex polycyclic structures. wikipedia.org While intermolecular cycloadditions of indole derivatives can have mediocre yields, intramolecular variants are often more successful. wikipedia.org

One example of a cycloaddition involving an indole system is the (4+3) cycloaddition of 2-vinylindoles with oxyallyl cations to synthesize cyclohepta[b]indoles. nih.gov Although this compound itself is not a 2-vinylindole, this highlights the potential for cycloaddition reactions if a suitable diene or dienophile functionality is introduced onto the scaffold. For instance, derivatization of the phenyl groups or the indole nitrogen could introduce moieties capable of participating in cycloaddition reactions.

Furthermore, inverse-electron-demand hetero-Diels-Alder reactions have been developed using aza-ortho-quinone methide precursors and 3-vinylindoles to produce highly functionalized tetrahydroquinoline derivatives containing an indole scaffold. nih.gov This demonstrates the utility of cycloaddition strategies in building complex molecular architectures from indole-based starting materials.

Reactions Involving Organometallic Indole Anion Complexes and Carbon Lithiation

The N-H proton of the indole ring is acidic, with a pKa of about 21 in DMSO, allowing for deprotonation with strong bases like sodium hydride or n-butyl lithium under anhydrous conditions. wikipedia.org The resulting organometallic indole anion can then react with various electrophiles. The regioselectivity of these reactions depends on the nature of the counterion. More ionic salts, such as those with sodium or potassium, tend to undergo N-alkylation, while more covalent magnesium (Grignard reagents) or zinc complexes favor reaction at the C3 position. wikipedia.org

Given that the C3 position in this compound is blocked, N-functionalization would be the expected outcome upon reaction with an electrophile after deprotonation.

Carbon lithiation is another important reaction for the functionalization of indoles. sci-hub.se This typically involves the use of strong organolithium bases to deprotonate a carbon atom on the indole ring, creating a potent nucleophile that can react with a variety of electrophiles. The regioselectivity of lithiation is influenced by substituents on the indole ring.

Knoevenagel Condensation and Related Reactions on Indole Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of a carbonyl compound with an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.orgtaylorandfrancis.com This reaction, followed by a dehydration step, yields an α,β-unsaturated product, which serves as a versatile intermediate for more complex molecules. wikipedia.org In the context of indole chemistry, this reaction is a powerful tool for introducing functionalized side chains, primarily at the C3-position. nih.gov

For a scaffold such as this compound, which lacks a carbonyl group, a preliminary functionalization step is required to enable Knoevenagel-type reactivity. The most common approach is the introduction of a formyl group (-CHO) via electrophilic substitution. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. rroij.comresearchgate.net While electrophilic attack on the indole nucleus typically occurs at the C3-position, this position is occupied in the this compound scaffold. scispace.comrsc.org In such 2,3-disubstituted indoles, electrophilic substitution can still occur. Research on the Vilsmeier-Haack formylation of 5-bromo-2,3-diphenyl indole has shown that the reaction proceeds at the C6-position of the indole ring. rroij.comscispace.com This suggests that a similar formylation of the this compound scaffold would likely occur at a vacant position on the benzene ring, creating the necessary aldehyde precursor for a Knoevenagel condensation.

Once the corresponding indole-carboxaldehyde is synthesized, it can undergo Knoevenagel condensation with a variety of active methylene compounds. These compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z), such as nitromethane, malononitrile, dialkyl malonates, and cyanoacetic acid derivatives. wikipedia.orgscirp.org The reaction is generally catalyzed by a base like piperidine (B6355638), often in the presence of an acid co-catalyst like acetic acid, to facilitate the formation of diverse 3-vinylindole derivatives. acgpubs.org

While specific studies on the Knoevenagel condensation of a formylated this compound are not documented in the reviewed literature, extensive research on indole-3-carboxaldehyde (B46971) provides a clear precedent and a reliable model for the expected reactivity. scirp.orgacgpubs.org These studies demonstrate the successful condensation with various active methylene partners, leading to a range of functionalized olefinic products. acgpubs.orgacgpubs.org

Research conducted on indole-3-carboxaldehyde illustrates the scope and conditions of the Knoevenagel condensation for the indole scaffold. A study detailed the reaction of indole-3-carboxaldehyde with several active methylene and non-active methylene compounds, using piperidine and acetic acid as catalysts, to produce the corresponding α,β-unsaturated indole derivatives. acgpubs.org The resulting vinylindoles are valuable precursors that can undergo further modifications, such as N-acetylation. acgpubs.orgacgpubs.org

The table below summarizes the findings from the Knoevenagel condensation of indole-3-carboxaldehyde with various active methylene compounds, providing insight into the typical reactants, conditions, and products.

| Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Nitromethane | Piperidine / Acetic Acid | Not specified | 3-(2-Nitrovinyl)-1H-indole | acgpubs.org |

| Malononitrile | Piperidine / Acetic Acid | Not specified | 2-(1H-Indol-3-ylmethylene)malononitrile | acgpubs.org |

| Dimethyl malonate | Piperidine / Acetic Acid | Not specified | Dimethyl 2-(1H-indol-3-ylmethylene)malonate | acgpubs.org |

| Diethyl malonate | Piperidine / Acetic Acid | Not specified | Diethyl 2-(1H-indol-3-ylmethylene)malonate | scispace.comacgpubs.org |

| Ethyl nitroacetate | Piperidine / Acetic Acid | Not specified | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | acgpubs.org |

| Cyanoacetamide | Piperidine / 1,4-Dioxane | Reflux | 3-(1H-Indol-3-yl)-2-cyanoprop-2-enamide | scirp.org |

| Ethyl cyanoacetate | Piperidine / 1,4-Dioxane | Reflux | Ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate | scirp.org |

| Barbituric acid | Not specified | Not specified | 5-[(2,3-diphenyl-5-bromo-1-H-indol-6-yl)methylidene]-barbituric acid | rroij.com |

| Thiobarbituric acid | Not specified | Not specified | 5-[(2,3-diphenyl-5-bromo-1-H-indol-6-yl)methylidene]-thiobarbituric acid | rroij.com |

These examples underscore the versatility of the Knoevenagel condensation in derivatizing the indole scaffold. The resulting vinylindoles, with their conjugated double bonds and functional groups, are valuable intermediates for synthesizing more complex heterocyclic systems and compounds with potential biological activities. nih.govscirp.orgresearchgate.net

Structure Activity Relationship Sar Investigations of 6 Chloro 2,3 Diphenyl 1h Indole Analogues

Impact of Halogen Substitution Position and Nature on Activity

The presence and positioning of halogen atoms on the indole (B1671886) core and its phenyl ring appendages significantly modulate the biological activity of 6-Chloro-2,3-diphenyl-1H-indole analogues. Research has consistently shown that halogen substituents can influence properties such as binding affinity, selectivity, and metabolic stability.

Studies on various indole derivatives have highlighted the importance of halogen substitution for enhancing biological effects. For instance, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position of the indole ring was found to enhance the modulation potency at the CB1 receptor. nih.gov Similarly, the introduction of a chloro group at the 4th position of a phenyl ring attached to the 3-position of an indole nucleus was favorable for anticonvulsant activity. sci-hub.se

The nature of the halogen also plays a critical role. In studies of 4-phenyl-1,2,3-triazoles, a bioisosteric scaffold, the inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) followed the trend of Br > Cl > F for substitutions at the 4-position. tandfonline.com This suggests that not only the electronegativity but also the size and polarizability of the halogen atom can be crucial for molecular interactions.

Furthermore, the position of the halogen substituent is a key determinant of activity. In a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, a p-chloro moiety on a benzoic acid side chain enhanced activity, suggesting a favored conformation for receptor binding. mdpi.com Conversely, moving a dimethylamino group from the 4- to the 3-position on a phenyl ring in 1H-indole-2-carboxamides resulted in a loss of CB1 inhibitory activity, while a chloro group was preferred at the 3-position. nih.gov

These findings underscore the nuanced role of halogen substituents, where both the type of halogen and its specific location on the molecular framework are pivotal for optimizing biological activity.

Influence of Phenyl Ring Substitutions on Molecular Recognition and Interactions

Research on various indole-based compounds has demonstrated that the nature and position of substituents on the phenyl rings are key to their activity. For example, in a series of 1H-indole-2-carboxamides, an electron-donating diethylamino group at the 4-position of the phenyl ring was shown to enhance potency at the CB1 receptor. nih.gov In another study on curcumin (B1669340) analogues, having a higher number of electron-donating substituents on a phenyl ring was associated with greater cytotoxicity against cancer cell lines. nih.gov

The position of the substituent is also crucial. In the aforementioned 1H-indole-2-carboxamides, a dimethylamino group at the 4-position of the phenyl ring was preferred for CB1 activity, and moving it to the 3-position led to a loss of potency. nih.gov Conversely, for a chloro substituent, the 3-position was favored over the 2- or 4-positions. nih.gov

The type of substituent also matters significantly. In a study on indole-3-acetamides as α-amylase inhibitors, a para-chloro substitution on the phenyl ring resulted in the second most active compound in the series, while the addition of a methyl group to this compound decreased its activity. acs.org This highlights the delicate balance of electronic and steric factors that govern molecular interactions.

Stereochemical Considerations and Enantioselectivity in Analogous Active Compounds

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the biological activity of chiral compounds. For analogues of this compound that possess stereocenters, the individual enantiomers can exhibit significantly different pharmacological profiles, including potency, efficacy, and toxicity.

Enantioselective synthesis and testing are therefore crucial in drug discovery. For instance, in the organocatalytic Friedel–Crafts alkylation of indoles, including 6-chloro-1H-indole, with 5-hydroxyfuran-2(5H)-one, chiral lactones were obtained with high enantiomeric ratios (up to 96:4). acs.org This demonstrates the ability to control the stereochemistry at a newly formed chiral center adjacent to the indole core.

The importance of stereochemistry is further highlighted in studies of other chiral molecules. For example, in the case of 2-aryl-2-fluoro-cyclopropylamines, the trans-isomers were consistently more potent inhibitors of tyramine (B21549) oxidase than the cis-isomers. nih.gov Furthermore, for one of these analogues, the inhibitory activity was found to reside in a single enantiomer, the (1S,2S)-isomer. nih.gov

In the context of catalytic enantioselective additions to ketones, the stereochemical outcome can be influenced by both electronic and steric factors of the substrates and catalysts. nih.gov This underscores the intricate interplay of molecular geometry and electronic properties in determining enantioselectivity.

While specific enantioselectivity data for this compound itself is not detailed in the provided context, the principles derived from analogous compounds strongly suggest that if this scaffold or its derivatives are chiral, their biological activity will likely be stereospecific. Therefore, the separation and individual testing of enantiomers would be a critical step in their development as therapeutic agents.

Molecular Modeling and In Silico Approaches to Ligand-Target Interactions

Molecular modeling and in silico methods have become indispensable tools in modern drug discovery, offering profound insights into ligand-target interactions at the atomic level. These computational approaches are instrumental in understanding the structure-activity relationships (SAR) of compounds like this compound and its analogues, guiding the rational design of more potent and selective molecules.

Computational techniques such as molecular docking, pharmacophore mapping, and quantitative structure-activity relationship (QSAR) studies are routinely employed. For instance, molecular docking has been used to predict the binding modes of indole-based hydrazone derivatives with hypoxia-inducible factor (HIF)-1α, a potential biological target. researchgate.net Similarly, docking studies of chloro-substituted bis-indole containing benzohydrazide (B10538) analogues have helped to rationalize their inhibitory potential against enzymes like urease. researchgate.net

The application of bioisosterism, the replacement of one functional group with another that has similar physicochemical properties, is often guided by in silico analysis. nih.gov For example, replacing an indole core with a bioisosteric benzofuran (B130515) or benzothiophene (B83047) ring system can be evaluated computationally before synthetic efforts are undertaken. acs.org

A crucial aspect of in silico drug design is the detailed analysis of the ligand binding site on the target protein. This analysis helps to identify key amino acid residues involved in the interaction and to develop a pharmacophore model, which is an abstract representation of the essential molecular features required for biological activity.

Binding site analysis of various indole derivatives has revealed the importance of specific interactions. For example, in the case of indole-3-acetamides as α-amylase inhibitors, docking studies showed that the most active compound bound deeply into the binding cavity, forming interactions with key residues such as Leu165, Ala198, His201, and Asp300. acs.org

Pharmacophore models can be generated based on the structures of known active ligands or from the ligand-bound crystal structure of the target protein. These models typically consist of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for α1A-adrenoceptor antagonists was used to guide a virtual screening campaign, leading to the discovery of new potent ligands. acs.org

Electron-withdrawing groups (EWGs) can significantly influence the electronic properties of a molecule, which in turn can affect its binding affinity for a receptor. The presence of EWGs can alter the charge distribution, dipole moment, and pKa of a compound, all of which can be critical for molecular recognition.

SAR studies on various indole derivatives have highlighted the role of EWGs. For example, in a series of indole derivatives with anticonvulsant activity, EWGs like trifluoromethyl and chloro were found to be more effective than electron-donating groups. sci-hub.se The nitro group, a strong EWG, was also found to enhance binding with the receptor in some cases. sci-hub.se

In the context of 2-aryl-2-fluoro-cyclopropylamines as tyramine oxidase inhibitors, the presence of EWGs on the aromatic ring decreased the inhibitory potency, while electron-donating groups increased it. nih.gov This suggests that the electronic nature of the substituent plays a direct role in the interaction with the enzyme's active site.

The strategic placement of EWGs can therefore be used to modulate the binding affinity and selectivity of this compound analogues for their biological targets.

Advanced Applications of 6 Chloro 2,3 Diphenyl 1h Indole and Its Derivatives

Materials Science Applications

The rigid, planar, and electron-rich nature of the 2,3-diphenyl-1H-indole core, modified by a chloro-substituent at the 6-position, makes it a promising candidate for various materials science applications. Its derivatives are being investigated for their ability to influence light and conduct charge, opening doors for their use in next-generation electronic and photonic devices.

Nonlinear optical (NLO) materials are crucial for technologies like optical data storage, telecommunications, and frequency conversion. The NLO response of a material is highly dependent on its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor (D-A) groups that enhance molecular polarizability. Indole (B1671886) derivatives have been identified as promising NLO candidates due to their versatile and highly tunable electronic properties. researchgate.netconsensus.appresearchgate.net

Research into 6-substituted indole derivatives has shown that they can function effectively as electron donors in developing NLO materials. researchgate.netrsc.org For instance, studies on systems incorporating a 6-(pyrrolidin-1-yl)-1H-indole donor demonstrated an enhanced macroscopic NLO response. rsc.org The general principle is that increasing the electron-donating strength of the indole moiety can lead to a significant increase in the NLO electro-optical properties. researchgate.net While direct NLO data for 6-Chloro-2,3-diphenyl-1H-indole is not extensively detailed in the literature, findings on structurally related compounds are instructive. A study on 6-Chloro-1-phenyl-indoline-2,3-dione, a related indoline (B122111) derivative, revealed a considerable second-order NLO effect, specifically the frequency doubling of light from 1064 nm to 532 nm. nih.gov

The NLO properties of indole-based molecules are often tuned by modifying substituents. For ethenyl indole derivatives, it has been shown that a strong electron-attracting substituent can induce large NLO properties, whereas moderate electron-withdrawing or -donating groups result in a lower NLO response. rsc.orgresearchgate.net This tunability suggests that the chloro group (a weak electron-withdrawing group) and the phenyl groups on the this compound scaffold could be systematically modified to optimize its NLO characteristics for specific applications.

The field of organic electronics relies on semiconducting materials that can be processed into thin films for devices like organic light-emitting diodes (OLEDs) and organic solar cells. Indole derivatives are attractive for these applications due to their inherent charge transport capabilities and strong luminescence in the solid state.

A significant application for This compound has been identified in the realm of OLEDs. A patent has described the use of this specific compound as a phosphorescent host material in the light-emitting layer of an organic electroluminescent device. google.com In this context, it serves as a matrix for a phosphorescent dopant (an iridium compound), facilitating efficient energy transfer from the host to the dopant. This efficient transfer is critical for achieving high-performance devices with superior light-emitting characteristics, low driving voltage, and long operational lifetimes. google.com

The broader class of 2,3-diaryl-substituted indoles is known for its strong fluorescent properties. rsc.orgrsc.org Research has shown that these compounds are often highly fluorescent, with emission maxima that are suitable for various biological and material applications. rsc.orgrsc.org The solid-state fluorescence of indole derivatives can cover a wide range of the visible spectrum, from blue to red, depending on the specific molecular structure and intermolecular interactions in the crystalline or aggregated state. mdpi.comacs.org

The optical properties of several 2,3-diaryl-substituted indoles are summarized in the table below, illustrating their potential as solid-state emitters.

| Compound Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Key Findings | Reference |

|---|---|---|---|---|---|

| 2,3-Diaryl-substituted indoles | > 300 | 444-492 | 106-160 | Compounds possess autofluorescent properties acceptable for in vitro and in vivo imaging. | rsc.orgrsc.org |

| Phenyl-based indole derivatives (in crystal form) | Not specified | 451-612 | Not specified | Solid-state emission covers a wide color range, meeting requirements for diverse fluorescent materials. | mdpi.com |

| Indole-pyrimidine conjugates (in powder form) | ~330-370 | ~332-373 | Not specified | Exhibited blue emission in the solid state under UV irradiation. | acs.org |

The intrinsic fluorescence of 2,3-diaryl-indole derivatives makes them excellent candidates for developing chemical probes for biological imaging and assays. A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein or enzyme. The fluorescence of the probe allows its location and interaction to be visualized using techniques like fluorescence microscopy.

Research has specifically targeted 2,3-diaryl-substituted indoles for the development of imaging agents. rsc.orgrsc.org A series of these compounds were synthesized to identify potential leads for positron emission tomography (PET) radiotracers and for optical imaging probes. rsc.org Notably, the autofluorescent properties of these indoles, with emission maxima in the blue-green region of the spectrum (443–492 nm), make them suitable for biological imaging. rsc.orgrsc.org In a practical demonstration, a fluorescent 2,3-diaryl-indole was successfully used to visualize the cyclooxygenase-2 (COX-2) enzyme in human melanoma cells via confocal laser-induced cryofluorescence microscopy. rsc.orgrsc.org

The indole nucleus is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comresearchgate.netnih.gov This promiscuity can be harnessed for probe development. Since many indole derivatives show inhibitory activity against enzymes like COX-2, which is implicated in inflammation and cancer, fluorescently labeled versions can be used to study the enzyme's distribution, activity, and inhibition within cells and tissues. rsc.orgmdpi.com The development of such probes is a powerful tool in drug discovery and for understanding disease pathology.

The general utility of indole derivatives as fluorescent probes stems from their strong emission in solution, which can be sensitive to the local environment, allowing for the detection of specific analytes or changes in biological conditions. mdpi.com

Q & A

Q. What are the optimal synthetic strategies for 6-Chloro-2,3-diphenyl-1H-indole, and how can reaction conditions be optimized to improve yields?

Methodological Answer: Synthesis typically involves multi-step routes, such as:

- Friedel-Crafts alkylation to introduce phenyl groups at positions 2 and 3 of the indole core.

- Chlorination at position 6 using reagents like (N-chlorosuccinimide) under controlled temperature (0–5°C) to avoid over-chlorination .

- Cyclization of intermediates via acid catalysis (e.g., ) or transition-metal-mediated coupling (e.g., Suzuki-Miyaura for aryl group introduction) .

Optimization Tips: - Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) and catalyst loading (e.g., Pd(PPh) at 2–5 mol%) to minimize side products .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy:

- and NMR : Compare chemical shifts with computed spectra (e.g., using Gaussian or ADF software). For example, aromatic protons in CDCl typically appear at δ 7.1–7.8 ppm, with deshielding effects from chlorine and phenyl groups .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 318.0824 for ) .

- Crystallography :

Advanced Research Questions

Q. What advanced methodologies are recommended for resolving discrepancies in crystallographic data during structure refinement of halogenated indoles?

Methodological Answer:

- Handling Twinning : Use SHELXL ’s TWIN and BASF commands to model twinned crystals. For example, refine twin fractions iteratively and validate with parameter checks .

- Disordered Atoms : Apply PART and SUMP restraints to model split positions for chlorine or phenyl groups, ensuring thermal displacement parameters (ADPs) remain chemically plausible .

- Validation Tools : Cross-check with OLEX2 ’s Structure Validation suite to identify geometric outliers (e.g., bond lengths deviating >3σ from CSD averages) .

Q. How should researchers design in vitro experiments to evaluate the SIRT1 inhibitory activity of this compound?

Methodological Answer:

- Experimental Design :

- Model System : Use ovarian cortical strips cultured for 6 days (as in EX-527 studies) to assess follicle viability via ATP assays .

- Dose-Response : Test concentrations (1–50 µM) alongside EX-527 (10 µM control) to establish IC.

- Mechanistic Validation : Perform Western blotting for acetylated p53 (SIRT1 substrate) to confirm target engagement .

- Data Analysis : Use ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., PM + EX-527 vs. compound alone) .

Q. How can computational methods address contradictions between experimental and predicted biological activity data?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or MOE to model ligand-receptor interactions (e.g., 5-HT receptor). Compare binding poses with known antagonists like SB 242084 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the indole-phenyl-chlorine motif in the receptor’s hydrophobic pocket .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and reconcile discrepancies between in vitro IC and computational ΔG values .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.